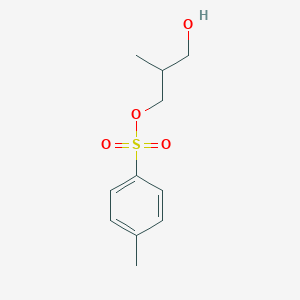

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(3-hydroxy-2-methylpropyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S/c1-9-3-5-11(6-4-9)16(13,14)15-8-10(2)7-12/h3-6,10,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJMAKSWAXRDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate typically involves a two-step reaction process . The first step involves the reaction of 2-methyl-1,3-propanediol with pyridine in dichloromethane under an inert atmosphere at 0°C. The second step involves the addition of p-toluenesulfonyl chloride to the reaction mixture, which is then stirred for 3 hours at 0°C under an inert atmosphere . The yield of this reaction is approximately 70% .

Industrial Production Methods

While specific industrial production methods for 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The sulfonate ester can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted sulfonates.

Oxidation Reactions: Products include ketones or aldehydes.

Reduction Reactions: Products include alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that sulfonate esters like 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate can exhibit significant anticancer properties. Compounds derived from similar structures have been studied for their ability to inhibit cancer cell proliferation. For instance, studies on structurally simplified chromenone dimers have shown promising results against various cancer cell lines, suggesting that modifications to the sulfonate structure could enhance biological activity .

Drug Delivery Systems:

The compound's sulfonate group can enhance solubility and stability in biological systems, making it a candidate for drug delivery applications. The incorporation of such compounds into nanoparticles or liposomes can improve the bioavailability of poorly soluble drugs .

Materials Science

Polymer Chemistry:

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is utilized in synthesizing functionalized polymers. Its reactive sulfonate group allows for the modification of polymer backbones, which can lead to materials with tailored properties for specific applications such as coatings, adhesives, and membranes. The compound's ability to participate in nucleophilic substitution reactions makes it valuable for creating cross-linked polymer networks .

Surface Modification:

In materials science, the compound can be employed for surface modification of various substrates to enhance hydrophilicity or hydrophobicity. This property is particularly useful in developing surfaces that resist fouling or promote adhesion in biomedical devices .

Environmental Applications

Pollutant Degradation:

Sulfonate esters have been investigated for their potential in environmental remediation. The compound may play a role in the degradation of organic pollutants through microbial metabolism or chemical processes in wastewater treatment systems. Its structure allows for interactions with various contaminants, facilitating their breakdown .

Biodegradability Studies:

Research into the biodegradability of sulfonates is essential for assessing environmental impact. Studies have shown that certain sulfonates can be metabolized by microbial communities, indicating their potential as environmentally friendly alternatives in industrial applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfonate group can participate in substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

- Iodinated Analog (): The iodine atom enhances leaving-group ability compared to the methyl group in the target compound, favoring nucleophilic aromatic substitution. The phenolic hydroxy group increases acidity (pKa ~10) versus the aliphatic hydroxy group (pKa ~15–16) in the target compound .

- Aminoanilinium Salt (): Ionic nature grants high solubility in polar solvents (e.g., water, methanol), unlike the neutral sulfonate esters. Potential applications in ionic liquid formulations or acid-catalyzed reactions due to the ammonium ion .

- Triply Sulfonated Derivative () : The three tosyl groups increase molecular rigidity and hydrophobicity, making it suitable for high-density crosslinking in resins or coatings. However, steric hindrance may slow reaction kinetics .

- Chiral Benzyloxy Derivative (): The benzyloxy group introduces steric bulk and chirality, enabling stereoselective reactions. The (S)-configuration is critical for enantioselective drug synthesis, a feature absent in the non-chiral target compound .

Physicochemical Properties

- Solubility: The ionic 2-aminoanilinium salt () exhibits superior water solubility, while the target compound and other sulfonate esters are more soluble in organic solvents (e.g., dichloromethane, ethyl acetate).

- Crystallinity: The aminoanilinium salt () forms monoclinic crystals (space group P21/n), whereas the target compound may exist as an oily liquid or low-melting solid, depending on purity .

Biological Activity

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate (CAS Number: 1019030-46-6) is an organic compound with the molecular formula C11H16O4S and a molecular weight of 244.31 g/mol. This compound has garnered interest in various scientific fields, including chemistry, biology, and medicine, due to its potential applications and interactions within biological systems. This article explores the biological activity of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H16O4S

- Molecular Weight : 244.31 g/mol

- Density : Approximately 1.213 g/cm³

- Boiling Point : Predicted to be around 4045±280 °C

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is involved in several biochemical reactions, primarily through its interactions with enzymes and proteins. Notably, it acts as a substrate in sulfonation reactions, where it can transfer sulfonate groups to target biomolecules. This interaction can modify the activity of these biomolecules, influencing various cellular processes.

Table 1: Summary of Biochemical Interactions

| Interaction Type | Description |

|---|---|

| Enzyme Interaction | Acts as a substrate for sulfonation enzymes |

| Cellular Signaling | Modulates signaling pathways by altering phosphorylation states |

| Gene Expression | Influences transcription factors affecting gene expression |

| Metabolic Pathways | Involved in metabolic pathways through interactions with cofactors |

The mechanisms through which 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate exerts its effects are multifaceted:

- Enzyme Binding : The compound can bind to specific enzymes, leading to either inhibition or activation. For example, it may inhibit metabolic enzymes by occupying their active sites.

- Cell Signaling Modulation : It influences cell signaling pathways by affecting the phosphorylation status of proteins involved in these pathways.

- Gene Regulation : By interacting with transcription factors, it can alter gene expression patterns, which may lead to changes in cellular functions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Cellular Effects : Research indicates that at varying dosages, the compound exhibits different biological responses. Low doses may have minimal effects, while higher doses can induce toxicity and affect organ systems adversely.

- Metabolic Pathway Involvement : It has been shown to interact with sulfonation enzymes during metabolic processes, leading to the production of various sulfonated metabolites that can have distinct biological activities .

- Temporal Effects in Laboratory Settings : Long-term studies highlight that the compound's stability and degradation over time can significantly influence its biological effects. Sustained exposure can lead to cumulative impacts on cellular functions.

Table 2: Dosage Effects Observed in Animal Models

| Dosage Range (mg/kg) | Biological Effect |

|---|---|

| Low (1-10) | Minimal effects observed |

| Moderate (10-50) | Altered metabolic activity |

| High (50+) | Toxicity observed; organ damage |

Pharmacokinetics

The pharmacokinetics of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate are not extensively documented; however, it is known to undergo metabolism via sulfonation pathways. Its transport within biological systems likely involves specific transporters that facilitate its movement across cellular membranes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation of a hydroxyalkyl precursor using 4-methylbenzenesulfonyl chloride under basic conditions. A three-step procedure (e.g., starting from resorcinol derivatives) is often employed, involving selective monohydrolysis of bis-sulfonate intermediates. Reaction optimization includes controlling temperature (35–45°C), stoichiometry of base (e.g., KOH), and solvent ratios (methanol/water) to achieve yields >85% . Critical parameters such as reaction time and purification methods (e.g., neutralization with HCl, extraction with diethyl ether) are detailed in spectral characterization workflows .

Q. Which spectroscopic techniques are most reliable for characterizing 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.3–7.8 ppm for tosyl groups) and hydroxy protons (broad peak at δ ~5.4 ppm). Methyl groups on the propyl chain and tosyl moiety appear as singlets (δ 2.4–2.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For C₁₃H₁₁IO₄S, observed m/z 389.9425 matches theoretical 389.9423 .

- IR : Diagnostic bands include sulfonate S=O stretches (1356–1358 cm⁻¹) and O–H vibrations (~3405 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for sulfonate derivatives, and what role do hydrogen-bonding networks play?

- Methodological Answer : Discrepancies in unit cell parameters or hydrogen-bonding motifs (e.g., N–H⋯O vs. O–H⋯O interactions) require rigorous refinement using programs like SHELXL. For example, asymmetric units in related sulfonates (e.g., 2-Aminoanilinium 4-methylbenzenesulfonate) show chains linked via N–H⋯O bonds along the [010] axis, validated by R-factor convergence (R < 0.05) . Disordered solvent molecules or twinning effects may necessitate high-resolution data (θmax > 30°) and restraints on thermal parameters .

Q. What strategies optimize selective functionalization of polyhydroxy precursors to avoid over-sulfonation?

- Methodological Answer :

- Stepwise Protection : Use temporary protecting groups (e.g., tetrahydropyranyl ethers) to block specific hydroxyl sites during sulfonation .

- pH Control : Selective monohydrolysis of bis-sulfonates is achieved under mild basic conditions (pH ~10–12) to preserve acid-sensitive functionalities .

- Kinetic Monitoring : Track reaction progress via TLC or in situ FTIR to halt reactions at the mono-sulfonate stage .

Q. How do computational models (DFT, MD) aid in predicting sulfonate reactivity and intermolecular interactions?

- Methodological Answer :

- DFT Calculations : Predict regioselectivity in sulfonation by analyzing electron density maps of hydroxyl groups. For example, Fukui indices identify nucleophilic sites prone to sulfonyl attack .

- Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to validate hydrogen-bonding patterns observed in experimental structures (e.g., P2₁/n space group symmetry) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in sulfonate synthesis, particularly in NMR purity?

- Methodological Answer :

- Standardized Protocols : Document exact stoichiometry (e.g., 1:1.05 molar ratio of precursor to sulfonyl chloride) and solvent drying steps (e.g., MgSO₄ filtration) .

- QC Metrics : Require ≥95% purity via HPLC (C18 column, methanol/water eluent) and concordance of NMR integrals (±5% deviation) .

Q. What are the pitfalls in interpreting HRMS data for sulfonate derivatives, and how are isotopic patterns accounted for?

- Methodological Answer :

- Isotopic Clusters : For iodine-containing derivatives (e.g., 3-Hydroxy-2-iodophenyl analogs), expect [M+2] peaks due to ¹²⁷I (100%) and ¹²⁹I (~0.9% abundance). Calibrate using internal standards (e.g., fluorinated analogs) to avoid misassignment .

- Adduct Formation : Monitor sodium/potassium adducts ([M+Na]⁺/[M+K]⁺) and adjust ionization settings (ESI vs. EI) to suppress artifacts .

Structural and Mechanistic Insights

Q. How do steric and electronic effects influence the reactivity of 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate in nucleophilic substitutions?

- Methodological Answer :

- Steric Hindrance : Bulky substituents on the propyl chain reduce SN2 reactivity, favoring elimination pathways. Compare kinetics with less hindered analogs (e.g., ethyl vs. methylpropyl derivatives) .

- Electronic Effects : Electron-withdrawing groups (e.g., iodine at the ortho position) enhance leaving-group ability, quantified via Hammett σ⁺ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.